molecular formula C11H11ClO3 B156725 2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester CAS No. 131469-67-5

2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester

Cat. No. B156725
CAS RN: 131469-67-5
M. Wt: 226.65 g/mol
InChI Key: GBKHNNKNMGBHSY-UHFFFAOYSA-N
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Description

The compound "2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester" is a derivative of acrylic acid, which is a commonly used monomer in the production of polymers. Acrylic acid derivatives are of significant interest due to their applications in various industrial fields such as chemical fibers, coatings, textiles, adhesives, and absorbent resins . The presence of a chloro-phenyl group in the compound suggests potential for enhanced reactivity and specificity in chemical reactions.

Synthesis Analysis

The synthesis of acrylic acid derivatives can be achieved through various methods. One approach involves the esterification of polyols with acrylic acid to obtain new photosensitive compositions . Another method includes the synthesis of 2-haloacetoxyacrylic esters through acylation followed by dehydrochlorination . Additionally, the synthesis of 2-hydroxyl-3-chloropropyl acrylate, a related compound, is performed by the ring-opening esterification reaction of epichlorohydrin and acrylic acid . These methods highlight the versatility in synthesizing acrylic acid derivatives, which could be applicable to the compound .

Molecular Structure Analysis

The molecular structure of acrylic acid derivatives is characterized by the presence of an acrylate functional group, which is reactive and forms the backbone of many polymers. The structure of similar compounds has been established using various spectroscopic techniques such as IR, 1H NMR, 13C-NMR, and mass spectrometry . These techniques would be essential in confirming the structure of "this compound".

Chemical Reactions Analysis

Acrylic acid derivatives participate in a range of chemical reactions, primarily polymerization. The esters of acrylic acid can readily polymerize to form polymers with specific properties such as being colorless, transparent, and resistant to common solvents . The chloro-phenyl group in the compound of interest may also influence its reactivity, potentially leading to polymers with unique characteristics.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylic acid esters are influenced by their molecular structure. For instance, the bulk polymers of methyl and ethyl 2-haloacetoxyacrylates are described as colorless, transparent, and hard glassy solids . The presence of different substituents can modify properties such as solubility, glass transition temperature, and resistance to chemicals. The specific properties of "this compound" would need to be determined experimentally.

Relevant Case Studies

While there are no direct case studies on "this compound", the synthesis and application of similar acrylic acid derivatives have been extensively studied. For example, the synthesis of acrylate esters from castor oil derivatives has been explored, demonstrating the potential of using renewable resources for producing acrylates . Additionally, the development of liquid crystalline side chain polymers from acrylates indicates the broad range of applications for these compounds .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Methods : Studies have explored various synthesis methods for compounds related to 2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester. For instance, the synthesis of methyl 2-methoxycarbonyl-3-(4-hydroxyphenyl) propionate involves the condensation of related compounds and has shown high yields (Xie Bing, 2007). Additionally, the 1,3-dipolar addition of acetylenedicarboxylic esters to related compounds results in the formation of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid esters (U. Stauss et al., 1972).

  • Polymerization and Material Science : This chemical is also relevant in the context of polymerization. Studies have demonstrated the polymerization of vinyl esters and their homologues, including acrylic acid methyl ester, which is closely related to the compound of interest (S. Tsuji & Shigang Li, 1993).

Chemical Reactions and Properties

  • Chemical Reaction Studies : Research has been conducted on the reactions of alkyl phosphorodichloridites and dialkyl phosphoro chloridites with acrylic acid, offering insights into the behavior of similar compounds (V. N. Eliseenkov et al., 1966).

  • Atmospheric Degradation and Environmental Impact : Acrylate esters, which share a structural similarity with the compound , have been studied for their atmospheric degradation processes, revealing significant insights into their environmental impact (A. Moreno et al., 2014).

Specific Applications

  • Antimicrobial Screening : Specific derivatives of dihydrobenzofurans containing carbomethoxy-ethenyl, which is structurally related to this compound, have been synthesized and screened for antibacterial activity (K. Ravi et al., 2012).

  • Photochemical Reactions : The photochemical reaction of benzaldehyde and benzyl alcohol with methyl acrylate, which is a related compound, has been investigated, offering insights into the potential applications in photochemical synthesis (I. M. Vol'pin & E. P. Serebryakov, 1985).

properties

IUPAC Name

methyl 2-[(4-chlorophenyl)-hydroxymethyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-7(11(14)15-2)10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKHNNKNMGBHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438940
Record name Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131469-67-5
Record name Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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